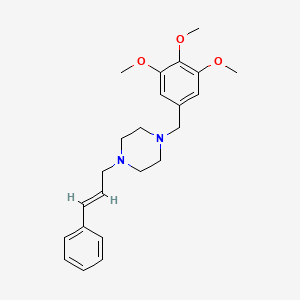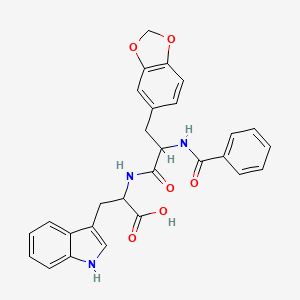![molecular formula C17H20ClNO4 B6101608 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B6101608.png)
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride, also known as BDBM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDBM is a white crystalline powder that is soluble in water and has a molecular weight of 331.84 g/mol.
作用机制
The mechanism of action of 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound has also been shown to induce the expression of p53, a tumor suppressor protein. In cardiovascular disease research, this compound has been shown to reduce oxidative stress and inflammation. This compound has also been shown to improve endothelial function and reduce myocardial infarction size. In neurological disorder research, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. This compound has also been shown to reduce neuroinflammation and improve cognitive function.
实验室实验的优点和局限性
The advantages of using 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride in lab experiments include its potential therapeutic applications, its ability to modulate various signaling pathways, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in some solvents, its potential instability in aqueous solutions, and its relatively high cost.
未来方向
There are several future directions for the research on 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride. One direction is to further investigate its mechanism of action and its effects on different signaling pathways. Another direction is to explore its potential therapeutic applications in other fields of research, such as diabetes and inflammation. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for its therapeutic applications.
合成方法
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of 1,3-benzodioxole with 4-bromobenzyl chloride in the presence of a base to form 4-(1,3-benzodioxol-5-ylmethoxy)benzyl chloride. The second step involves the reaction of 4-(1,3-benzodioxol-5-ylmethoxy)benzyl chloride with 2-aminoethanol in the presence of a base to form this compound. The final step involves the addition of hydrochloric acid to form this compound hydrochloride.
科学研究应用
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride has been studied for its potential therapeutic applications in various fields of research, including cancer, cardiovascular disease, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease research, this compound has been shown to improve cardiac function and reduce inflammation. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4.ClH/c19-8-7-18-10-13-1-4-15(5-2-13)20-11-14-3-6-16-17(9-14)22-12-21-16;/h1-6,9,18-19H,7-8,10-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKXQPBULWXEFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)CNCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-dimethoxy-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}benzamide](/img/structure/B6101553.png)
![2-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6101559.png)
![N-(3-cyclopentylpropyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B6101565.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6101572.png)
![6-{[2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B6101581.png)
![5-[(cyclobutylamino)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6101589.png)
![N-{5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6101605.png)
![5-(6-chloro-1,3-benzodioxol-5-yl)-1-isopropyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6101626.png)

![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B6101641.png)


![N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6101655.png)